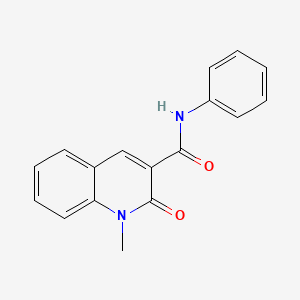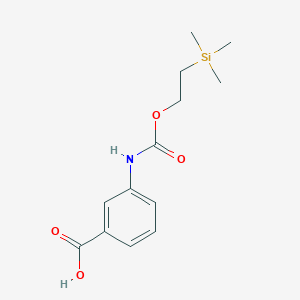
3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- is a compound belonging to the quinoline family. Quinoline derivatives are known for their significant pharmaceutical and biological activities. This compound, in particular, has been studied for its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- typically involves the reaction of quinoline derivatives with appropriate reagents. One common method includes the reaction of quinoline-3-carboxylic acid with aniline derivatives under specific conditions to yield the desired carboxamide . The reaction conditions often involve the use of catalysts and solvents to facilitate the reaction and improve yield.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Methods such as flow chemistry and metal-catalyzed reactions are often employed to achieve efficient production .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .
Aplicaciones Científicas De Investigación
3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential as an enzyme inhibitor.
Industry: It is used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to therapeutic effects, such as the reduction of disease symptoms .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline scaffold and exhibit comparable biological activities.
2-Oxo-1,2-dihydroquinoline-3-carboxamides: These compounds also have a quinoline core and are studied for their enzyme inhibitory properties.
Uniqueness
3-Quinolinecarboxamide, 1,2-dihydro-1-methyl-2-oxo-N-phenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit certain enzymes more effectively than similar compounds makes it a valuable molecule for therapeutic research .
Propiedades
Número CAS |
667897-40-7 |
|---|---|
Fórmula molecular |
C17H14N2O2 |
Peso molecular |
278.30 g/mol |
Nombre IUPAC |
1-methyl-2-oxo-N-phenylquinoline-3-carboxamide |
InChI |
InChI=1S/C17H14N2O2/c1-19-15-10-6-5-7-12(15)11-14(17(19)21)16(20)18-13-8-3-2-4-9-13/h2-11H,1H3,(H,18,20) |
Clave InChI |
RLXFIELEHHVOJD-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=CC=CC=C2C=C(C1=O)C(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-chlorothieno[3,4-C]quinoline-6-carboxylate](/img/structure/B15064101.png)




![2-Benzyl-4-(difluoromethyl)-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B15064133.png)






![Ethyl (2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)carbamate](/img/structure/B15064180.png)
![Butanamide, N-[(4-butyl-2,3-dihydro-1H-inden-1-yl)methyl]-](/img/structure/B15064185.png)
